molecular formula C18H22N2S B11805644 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine

Katalognummer: B11805644
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: CHIUHNKLHUAICC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through substitution reactions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.

    Attachment of the Phenylthio Group: The phenylthio group is often introduced through thiolation reactions using reagents like thiophenol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the pyridine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)-2-(phenylthio)pyridine
  • 3-(1-Ethylpyrrolidin-2-yl)-2-(phenylthio)pyridine
  • 3-(1-Propylpyrrolidin-2-yl)-2-(phenylthio)pyridine

Uniqueness

3-(1-Isopropylpyrrolidin-2-yl)-2-(phenylthio)pyridine may exhibit unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C18H22N2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

2-phenylsulfanyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C18H22N2S/c1-14(2)20-13-7-11-17(20)16-10-6-12-19-18(16)21-15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3

InChI-Schlüssel

CHIUHNKLHUAICC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCC1C2=C(N=CC=C2)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.